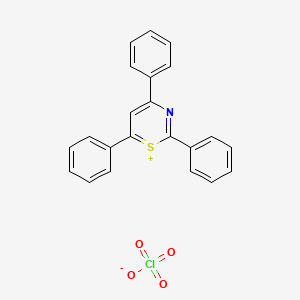
2,4,6-Triphenyl-1,3-thiazin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triphenyl-1,3-thiazin-1-ium perchlorate is a heterocyclic compound characterized by a thiazine ring substituted with three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1,3-thiazin-1-ium perchlorate typically involves the reaction of triphenylamine with sulfur and an oxidizing agent. One common method includes the use of perchloric acid as the oxidizing agent, which facilitates the formation of the thiazin-1-ium ring. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The process may also include purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triphenyl-1,3-thiazin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazin-1-ium ring to a thiazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazine derivatives.
Substitution: Various substituted phenyl and thiazine derivatives.
Applications De Recherche Scientifique
2,4,6-Triphenyl-1,3-thiazin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 2,4,6-Triphenyl-1,3-thiazin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium tetrafluoroborate: Similar in structure but with a different anion.
2,4,6-Triphenyl-1,3,5-triazine: Contains a triazine ring instead of a thiazine ring.
2,4,6-Triphenyl-1,3-thiazine: Lacks the perchlorate anion.
Uniqueness
2,4,6-Triphenyl-1,3-thiazin-1-ium perchlorate is unique due to its specific combination of a thiazine ring with three phenyl groups and a perchlorate anion. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
21762-61-8 |
|---|---|
Formule moléculaire |
C22H16ClNO4S |
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
2,4,6-triphenyl-1,3-thiazin-1-ium;perchlorate |
InChI |
InChI=1S/C22H16NS.ClHO4/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19;2-1(3,4)5/h1-16H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
RLDQSAPPSFHRKB-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=[S+]C(=N2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


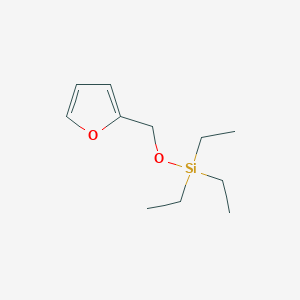

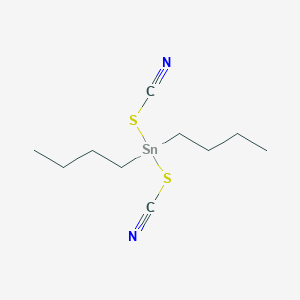
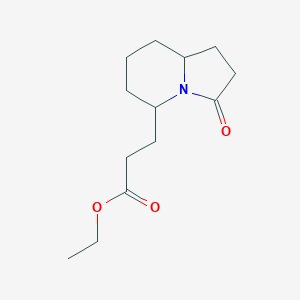
![1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-](/img/structure/B14705161.png)
![5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14705172.png)
![[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid](/img/structure/B14705181.png)
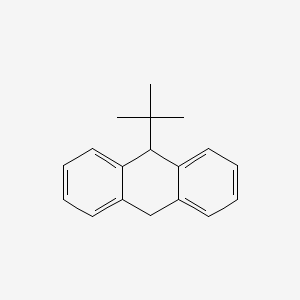



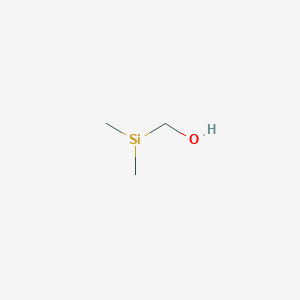
![2,2,7,7-Tetramethyl-1,2,3,6,7,8-hexahydrocinnolino[5,4,3-cde]cinnoline](/img/structure/B14705208.png)
![5-phenyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),7,9,11-tetraen-3-one](/img/structure/B14705222.png)
